

Nystatin & pH: A Technical Support Resource for Researchers

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Compound of Interest

Compound Name: Nystatin
Cat. No.: B10754188

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This technical support center provides researchers, scientists, and drug development professionals with essential information on the impact of pH on the antifungal activity of **Nystatin**. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: At what pH is **Nystatin** most stable?

Nystatin exhibits optimal stability in a pH range of 5.0 to 7.0.^{[1][2][3]} It is considered labile at pH 2 and pH 9.^{[4][5]} For instance, aqueous suspensions of **Nystatin** are stable for 10 minutes when heated to 100°C at pH 7.^{[4][5]} When preparing stock solutions or experimental media, it is crucial to maintain the pH within this optimal range to prevent degradation and loss of activity. **Nystatin** shows optimal stability in phosphate-citrate buffers at a pH of 5.7.^{[5][6]}

Q2: How does pH affect the antifungal activity of **Nystatin**?

While **Nystatin** is most stable in a slightly acidic to neutral pH, its antifungal activity against *Candida albicans* has been observed to be higher in a pH range of 6 to 8.[1][2][3] Conversely, a study has shown that the minimum inhibitory concentration (MIC) of **Nystatin** against *C. albicans* is significantly higher at pH 4.0 compared to pH 7.0, indicating reduced activity at a more acidic pH.[7][8] Some findings suggest that **nystatin** could be more effective in an acidic environment, but this requires further research.[9]

Q3: My **Nystatin** solution has lost its antifungal activity. What could be the cause?

Loss of **Nystatin** activity can be attributed to several factors, with pH being a primary suspect.

- Improper pH: As mentioned, **Nystatin** is unstable at acidic (pH < 5) and alkaline (pH > 8) conditions.[4][5] Prepare your solutions in a buffered system within the optimal pH range of 5.0-7.0.
- Exposure to Heat, Light, or Oxygen: **Nystatin** is sensitive to heat, light, and oxygen, all of which can accelerate its decomposition.[4][5] Store **Nystatin** powder and solutions protected from light and at recommended temperatures (typically refrigerated or frozen).
- Improper Dissolution: **Nystatin** is poorly soluble in water.[10] Using an appropriate solvent like DMSO or DMF for the initial stock solution before further dilution in aqueous media is recommended.[4] Ensure the final concentration of the organic solvent is not toxic to your fungal cells.

Q4: Can I autoclave my media containing **Nystatin**?

No, it is not recommended to autoclave or sterile filter suspensions of **Nystatin**.[4] The heat from autoclaving will lead to its degradation. Prepare your media and sterilize it by filtration, then aseptically add a stock solution of **Nystatin** to the desired final concentration.

Q5: I am observing inconsistent results in my antifungal susceptibility testing. Could pH be a factor?

Absolutely. The pH of your testing medium can significantly influence the MIC values. As noted, the activity of **Nystatin** against *C. albicans* is pH-dependent.[7][8] It is crucial to control and report the pH of your experimental medium to ensure reproducibility and accurate interpretation

of results. When comparing results across different experiments or labs, ensure that the pH of the media is consistent.

Quantitative Data Summary

The following table summarizes the impact of pH on **Nystatin**'s stability and activity based on available data.

Parameter	pH	Observation	Reference
Stability	5.0 - 7.0	Optimal stability range.	[1][2][3]
5.7	Optimal stability in phosphate-citrate buffers.	[5][6]	
2.0	Labile (unstable).	[4][5]	
9.0	Labile (unstable).	[4][5]	
Antifungal Activity	6.0 - 8.0	More active against <i>Candida albicans</i> .	[1][2][3]
4.0	Significantly higher MIC (lower activity) against <i>C. albicans</i> compared to pH 7.0.	[7][8]	
7.0	Lower MIC (higher activity) against <i>C. albicans</i> compared to pH 4.0.	[7][8]	

Experimental Protocols

Protocol 1: Preparation of **Nystatin** Stock Solution

This protocol describes the preparation of a **Nystatin** stock solution for use in antifungal susceptibility testing.

Materials:

- **Nystatin** powder
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Sterile, light-protecting microcentrifuge tubes
- Vortex mixer

Procedure:

- Weigh out the required amount of **Nystatin** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL). **Nystatin** is soluble in DMSO at 5 mg/ml.[4]
- Vortex the tube until the **Nystatin** is completely dissolved. The solution should be clear and bright yellow.[4]
- Aliquot the stock solution into smaller, sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of **Nystatin** against a fungal strain, adapted from the CLSI M27-A3 methodology.

Materials:

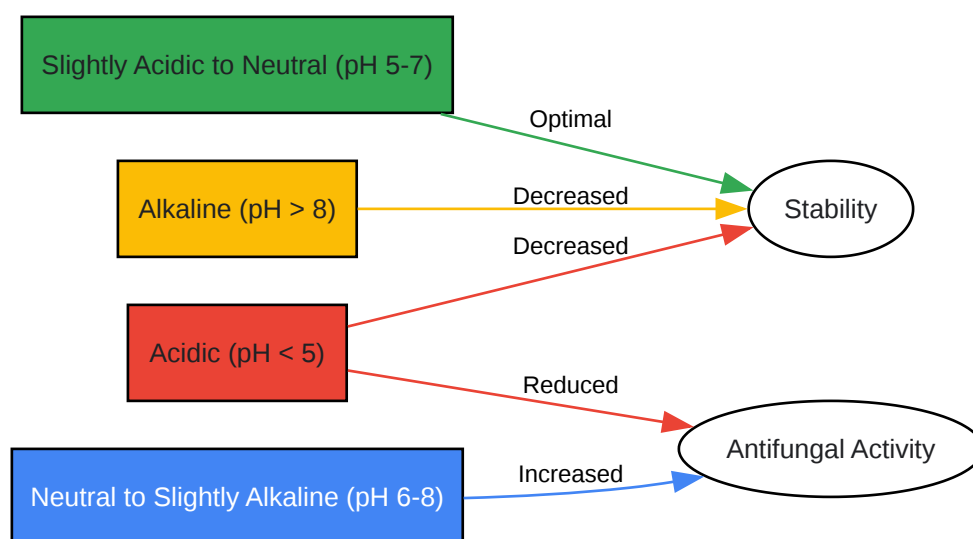
- **Nystatin** stock solution
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to the desired pH (e.g., pH 7.0)
- Fungal inoculum, standardized to the appropriate cell density

- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a series of two-fold dilutions of the **Nystatin** stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentrations should typically range from 0.03 to 16 $\mu\text{g/mL}$.
- Add the standardized fungal inoculum to each well containing the **Nystatin** dilutions. Include a positive control well (inoculum without **Nystatin**) and a negative control well (medium only).
- Incubate the plate at 35°C for 24-48 hours.
- Determine the MIC, which is the lowest concentration of **Nystatin** that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Visualizations



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Caption: Impact of pH on **Nystatin** Stability and Antifungal Activity.

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